REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)(=[O:3])[CH3:2].Cl.[CH3:16]O>>[C:1]([NH:4][CH2:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([O:12][CH3:16])=[O:11])=[CH:8][CH:7]=1)(=[O:3])[CH3:2] |f:1.2|
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl.CO
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 40° C. for 3.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The extract was washed with a saturated aqueous sodium hydrogencarbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCC1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |